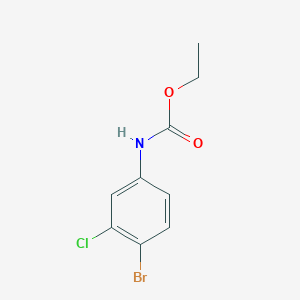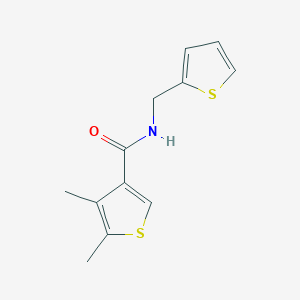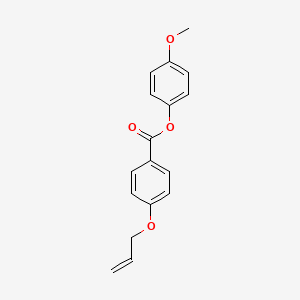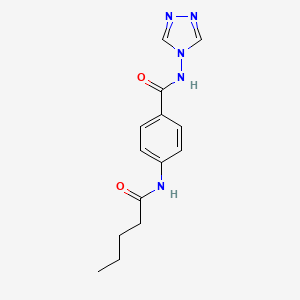
ethyl (4-bromo-3-chlorophenyl)carbamate
Übersicht
Beschreibung
Ethyl (4-bromo-3-chlorophenyl)carbamate is a chemical compound that has gained considerable attention in scientific research due to its potential applications in the field of medicine and agriculture. This compound is also known as brofenacemide and has the chemical formula C9H8BrClNO2. In
Wissenschaftliche Forschungsanwendungen
Ethyl (4-bromo-3-chlorophenyl)carbamate has been found to have various applications in scientific research. One of the primary applications is in the field of medicine, where it has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory prostaglandins. This makes it a promising candidate for the treatment of conditions such as arthritis and other inflammatory disorders.
In addition to its potential medical applications, ethyl (4-bromo-3-chlorophenyl)carbamate has also been studied for its use in agriculture. It has been found to have herbicidal properties, making it a potential candidate for use as a weed killer. Its mode of action involves the inhibition of photosynthesis in plants, which results in their death.
Wirkmechanismus
The mechanism of action of ethyl (4-bromo-3-chlorophenyl)carbamate involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory prostaglandins. This results in a reduction in inflammation and pain. In plants, the compound inhibits photosynthesis by disrupting the electron transport chain in chloroplasts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl (4-bromo-3-chlorophenyl)carbamate depend on its mode of action. In humans, it has been shown to reduce inflammation and pain, which can improve quality of life for individuals with conditions such as arthritis. In plants, it inhibits photosynthesis, which can result in their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl (4-bromo-3-chlorophenyl)carbamate in lab experiments is its specificity for cyclooxygenase enzymes, which makes it a useful tool for studying the role of these enzymes in inflammation and pain. However, its herbicidal properties can also be a limitation, as it may interfere with the growth of other plants in the lab.
Zukünftige Richtungen
There are several potential future directions for research involving ethyl (4-bromo-3-chlorophenyl)carbamate. One area of interest is in the development of new anti-inflammatory and analgesic agents based on the compound's structure. Another potential direction is in the development of herbicides that are more effective and environmentally friendly than current options. Additionally, further studies could be conducted to better understand the compound's mode of action and potential side effects.
Eigenschaften
IUPAC Name |
ethyl N-(4-bromo-3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQZYQGUWFDYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-bromo-3-chlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-ethylphenyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B4794758.png)
![4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B4794769.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4794776.png)

![N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4794790.png)

![6-chloro-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4794805.png)
![3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde](/img/structure/B4794814.png)
![2,5-dichloro-N'-[1-(3,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4794819.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine](/img/structure/B4794824.png)
![5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4794825.png)

![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4794848.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4794855.png)